molecular formula C6H10O4 B8528835 (S)-2-Acetoxybutanoic acid

(S)-2-Acetoxybutanoic acid

Cat. No. B8528835
M. Wt: 146.14 g/mol
InChI Key: GELZYBXBKFHYEN-YFKPBYRVSA-N
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Patent
US05120737

Procedure details

A mixture of 5.00 g (48.0 mmols) of 2-hydroxybutyric acid, 4.98 ml (52.8 mmols) of acetic anhydride and 60 ml of pyridine was stirred at 0° C. for 10 minutes. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluent; chloroform) to give 7.01 g (yield, 100%) of 2-acetoxybutyric acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[C:8](OC(=O)C)(=[O:10])[CH3:9]>N1C=CC=CC=1>[C:8]([O:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C(=O)O)CC
Name
Quantity
4.98 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; chloroform)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120737

Procedure details

A mixture of 5.00 g (48.0 mmols) of 2-hydroxybutyric acid, 4.98 ml (52.8 mmols) of acetic anhydride and 60 ml of pyridine was stirred at 0° C. for 10 minutes. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluent; chloroform) to give 7.01 g (yield, 100%) of 2-acetoxybutyric acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[C:8](OC(=O)C)(=[O:10])[CH3:9]>N1C=CC=CC=1>[C:8]([O:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C(=O)O)CC
Name
Quantity
4.98 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; chloroform)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.